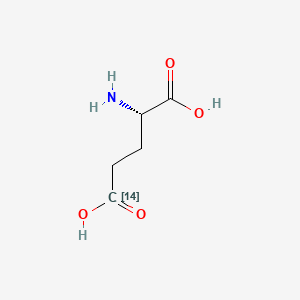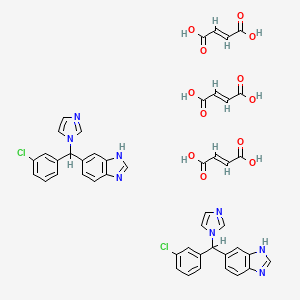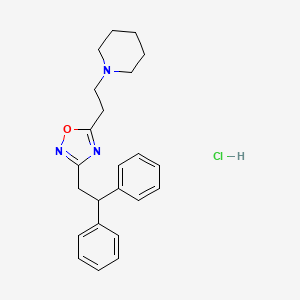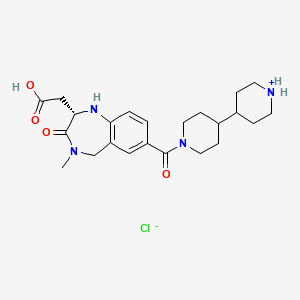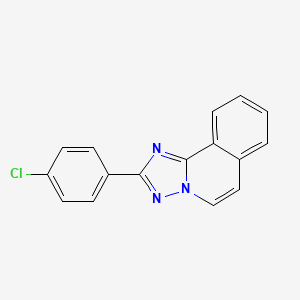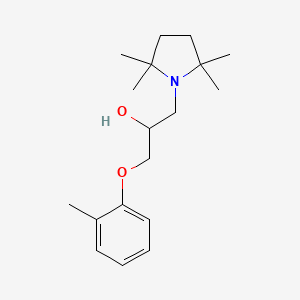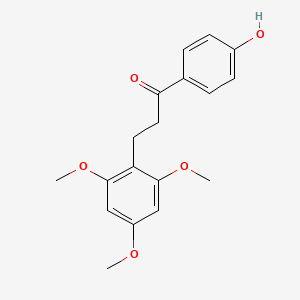
Lidadronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lidadronic acid is a bioactive chemical compound with the molecular formula C5H16N2O6P2 It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Lidadronic acid can be synthesized through various methods. One common synthetic route involves the preparation of L-iduronic acid and α-L-iduronidation using methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate as a glycosyl donor . The reaction conditions typically involve Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
Lidadronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of this compound.
Scientific Research Applications
Lidadronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of lidadronic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to various physiological effects. For example, this compound can inhibit osteoclast activity, reducing bone resorption and increasing bone density .
Comparison with Similar Compounds
Lidadronic acid can be compared with other similar compounds, such as zoledronic acid and alendronic acid. These compounds share similar chemical structures and mechanisms of action but may differ in their specific applications and effects . The unique properties of this compound make it suitable for specific research and industrial applications.
List of Similar Compounds
- Zoledronic acid
- Alendronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and mechanisms of action make it a valuable tool for research and industrial purposes
Properties
CAS No. |
63132-38-7 |
|---|---|
Molecular Formula |
C5H16N2O6P2 |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
[1-amino-3-(dimethylamino)-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C5H16N2O6P2/c1-7(2)4-3-5(6,14(8,9)10)15(11,12)13/h3-4,6H2,1-2H3,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
FQBCODHKOPSNSZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(N)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CN(C)CCC(N)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
63132-38-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lidadronic Acid; Lidadronate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



